1-Ethyl-1H-1,2,3-benzotriazol-4-ol
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Overview
Description
1-Ethyl-1H-1,2,3-benzotriazol-4-ol is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzene ring fused with a triazole ring, with an ethyl group attached to the nitrogen atom and a hydroxyl group at the fourth position. The unique structure of this compound imparts it with distinct physicochemical properties, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-benzotriazol-4-ol can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,3-benzotriazole with ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-benzotriazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
1-Ethyl-1H-1,2,3-benzotriazol-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-1,2,3-benzotriazol-4-ol involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Ethyl-1H-1,2,3-benzotriazol-4-ol can be compared with other benzotriazole derivatives:
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-ethylbenzotriazol-4-ol |
InChI |
InChI=1S/C8H9N3O/c1-2-11-6-4-3-5-7(12)8(6)9-10-11/h3-5,12H,2H2,1H3 |
InChI Key |
KSIXVJDNEXSMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)O)N=N1 |
Origin of Product |
United States |
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